molecular formula C6H4N2O B1611411 Oxazolo[4,5-C]pyridine CAS No. 273-56-3

Oxazolo[4,5-C]pyridine

Cat. No.: B1611411
CAS No.: 273-56-3
M. Wt: 120.11 g/mol
InChI Key: ZATXVRSLQDRAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolo[4,5-C]pyridine is a heterocyclic compound that features a fused ring system consisting of an oxazole ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxazolo[4,5-C]pyridine involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid. The reaction typically proceeds under mild conditions, with the use of a solvent and an alkali . Another method involves the use of triphosgene as a reagent, which allows for the formation of the oxazole ring through a cyclization reaction .

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using triphosgene, which is less toxic compared to phosgene. This method involves dissolving 2-amino-3-pyridinol in a solvent, adding an alkali, and then slowly adding a triphosgene solution at low temperatures. The reaction is then carried out at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

Oxazolo[4,5-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxazolo[4,5-C]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazolo[4,5-C]pyridine is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms in the heterocyclic system. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATXVRSLQDRAHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562782
Record name [1,3]Oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-56-3
Record name [1,3]Oxazolo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazolo[4,5-C]pyridine
Reactant of Route 2
Reactant of Route 2
Oxazolo[4,5-C]pyridine
Reactant of Route 3
Reactant of Route 3
Oxazolo[4,5-C]pyridine
Reactant of Route 4
Reactant of Route 4
Oxazolo[4,5-C]pyridine
Reactant of Route 5
Oxazolo[4,5-C]pyridine
Reactant of Route 6
Reactant of Route 6
Oxazolo[4,5-C]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.